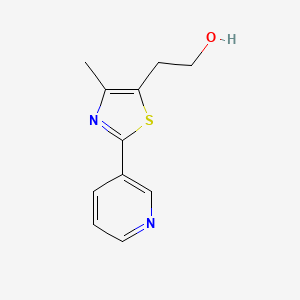
2-(4-Methyl-2-pyridin-3-yl-thiazole-5-yl)-ethanol
Cat. No. B8558430
M. Wt: 220.29 g/mol
InChI Key: SNZZRGTUTXZZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07498445B2
Procedure details


2-(4-Methyl-2-pyridin-3-yl-thiazole-5-yl)-ethanol was prepared according to the general procedure presented hereinabove, by adding 20 grams (0.145 moles) of thionicotinamide (purchased from Acros, Belgium) to 200 ml of dry toluene, followed by addition of 26 grams (0.145 moles) of ACP over a time period of 20 minutes. The reaction mixture heated for 24 hours at 80° C. and thereafter about 180 ml of toluene were removed by evaporation. 100 ml of water and 20 ml of HCl solution (32%) were added and reflux was continued for 1 hour at 90° C. The organic phase was then removed by washing with chloroform and the aqueous phase was turned basic (pH 8-9) using a 5 N solution of NaOH. The 2-(4-methyl-2-pyridin-3-yl-thiazole-5-yl)-ethanol was extracted with three portions of 100 ml of chloroform and the combined extracts were dried over sodium sulfate. The chloroform was thereafter removed and 5 the residue was purified by liquid chromatography, using a mixture of 9:1 ethyl acetate:methanol as eluent, to give 10 grams (31% yield) of the 2-(4-methyl-2-pyridin-3-yl-thiazole-5-yl)-ethanol product as a violet-brown powder.



Yield
31%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH2:9])(=[S:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.[C:10]1(C)C=[CH:14][CH:13]=[CH:12][CH:11]=1.C[OH:18]>>[CH3:10][C:11]1[N:9]=[C:1]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)[S:8][C:12]=1[CH2:13][CH2:14][OH:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CN=CC=C1)(=S)N
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
2-(4-Methyl-2-pyridin-3-yl-thiazole-5-yl)-ethanol was prepared
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by addition of 26 grams (0.145 moles) of ACP over a time period of 20 minutes
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
about 180 ml of toluene were removed by evaporation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
100 ml of water and 20 ml of HCl solution (32%) were added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was then removed
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing with chloroform
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The 2-(4-methyl-2-pyridin-3-yl-thiazole-5-yl)-ethanol was extracted with three portions of 100 ml of chloroform
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined extracts were dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The chloroform was thereafter removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
5 the residue was purified by liquid chromatography
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of 9:1 ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1N=C(SC1CCO)C=1C=NC=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g | |
| YIELD: PERCENTYIELD | 31% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
